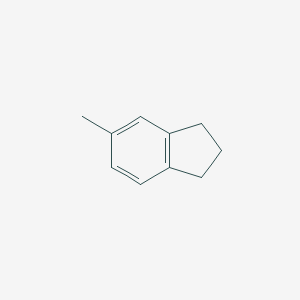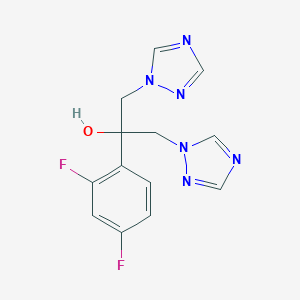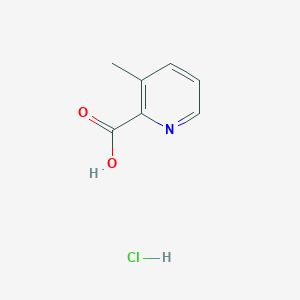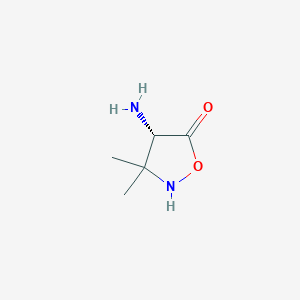
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class of drugs. It was first approved by the FDA in 2000 for the treatment of infections caused by Gram-positive bacteria, including multi-drug resistant strains.
Wirkmechanismus
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one works by inhibiting bacterial protein synthesis through binding to the 50S subunit of the ribosome, thereby preventing the formation of functional ribosomes. This leads to the inhibition of bacterial growth and ultimately results in bacterial death.
Biochemical and physiological effects:
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects such as thrombocytopenia, anemia, and peripheral neuropathy. It can also interact with certain medications, including selective serotonin reuptake inhibitors (SSRIs) and monoamine oxidase inhibitors (MAOIs).
Vorteile Und Einschränkungen Für Laborexperimente
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one has several advantages for use in laboratory experiments, including its broad-spectrum activity against Gram-positive bacteria, its ability to penetrate biofilms, and its low toxicity. However, its high cost and potential for resistance development are significant limitations.
Zukünftige Richtungen
Future research on (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one could focus on developing new derivatives with improved efficacy and reduced toxicity, investigating its potential for use in combination therapy, and exploring its activity against emerging bacterial pathogens. Additionally, further studies are needed to better understand the mechanisms of resistance to (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one and to develop strategies for combating it.
Synthesemethoden
The synthesis of (4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one involves the reaction of 3-methyl-2-nitrobenzoic acid with ethylene glycol to form an ester, which is then reduced with lithium aluminum hydride to produce the corresponding alcohol. This alcohol is then reacted with 4,5-dihydro-3H-oxazol-2-one to form the oxazolidinone ring, followed by the addition of an amino group to complete the synthesis.
Wissenschaftliche Forschungsanwendungen
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one has been extensively studied for its efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. It has also been investigated for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Eigenschaften
CAS-Nummer |
123176-16-9 |
|---|---|
Produktname |
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(4S)-4-amino-3,3-dimethyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)9-7-5/h3,7H,6H2,1-2H3/t3-/m1/s1 |
InChI-Schlüssel |
MOSWAAIPCQPGAE-GSVOUGTGSA-N |
Isomerische SMILES |
CC1([C@@H](C(=O)ON1)N)C |
SMILES |
CC1(C(C(=O)ON1)N)C |
Kanonische SMILES |
CC1(C(C(=O)ON1)N)C |
Synonyme |
5-Isoxazolidinone,4-amino-3,3-dimethyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



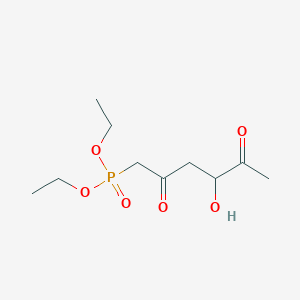
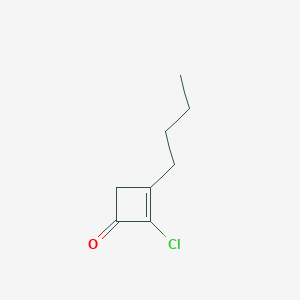
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
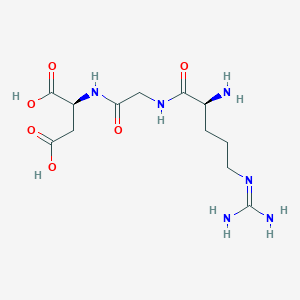
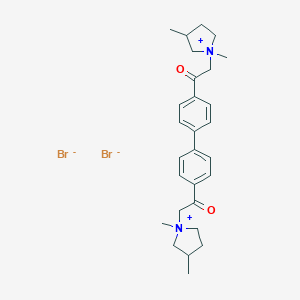
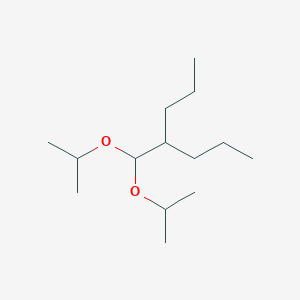
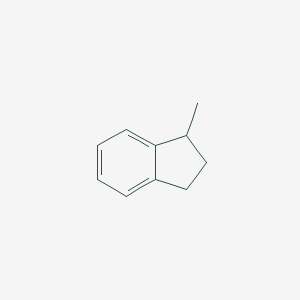
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
